(Thiophene-2-carbonyl)carbonimidoyl
Description
Structure
3D Structure
Properties
CAS No. |
62631-23-6 |
|---|---|
Molecular Formula |
C6H3Cl2NOS |
Molecular Weight |
208.06 g/mol |
IUPAC Name |
N-(dichloromethylidene)thiophene-2-carboxamide |
InChI |
InChI=1S/C6H3Cl2NOS/c7-6(8)9-5(10)4-2-1-3-11-4/h1-3H |
InChI Key |
QRUUMSSATGCYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)N=C(Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation of Thiophene 2 Carbonyl Carbonimidoyl
Reactivity of the Thiophene (B33073) Moiety
The thiophene ring, a sulfur-containing aromatic heterocycle, exhibits a rich and varied reactivity profile that is significantly modulated by the presence of substituents.
Electrophilic Substitution Reactions on the Thiophene Ring
Thiophene is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. nih.gov It is significantly more reactive than benzene (B151609) in such reactions. numberanalytics.comuoanbar.edu.iq This heightened reactivity is attributed to the ability of the sulfur atom's lone pair of electrons to participate in the aromatic sextet and stabilize the intermediate carbocation (a Wheland intermediate) formed during the substitution process. numberanalytics.comonlineorganicchemistrytutor.com
Electrophilic attack preferentially occurs at the C2 (or α) position, and if that is blocked, at the C5 position. uoanbar.edu.iqpearson.com This regioselectivity is due to the greater stabilization of the carbocation intermediate when the electrophile adds to the C2 position, which allows for three resonance structures, compared to the two resonance structures possible for C3 attack. onlineorganicchemistrytutor.comstackexchange.com Common electrophilic substitution reactions for thiophene include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. numberanalytics.comquimicaorganica.org
Table 1: Examples of Electrophilic Substitution Reactions on Thiophene
| Reaction | Reagents | Major Product(s) | Reference(s) |
| Nitration | HNO₃/H₂SO₄ | 2-Nitrothiophene | numberanalytics.com |
| Bromination | Br₂ in acetic acid | 2-Bromothiophene | numberanalytics.com |
| Sulfonation | Concentrated H₂SO₄ | Thiophene-2-sulfonic acid | quimicaorganica.org |
| Acetylation | Acetic anhydride (B1165640)/H₃PO₄ | 2-Acetylthiophene (B1664040) | quimicaorganica.org |
Ring-Opening and Rearrangement Pathways of Thiophene Derivatives
Under certain conditions, the thiophene ring can undergo ring-opening or rearrangement reactions. Photoisomerization can lead to the formation of "Dewar thiophenes," which can undergo thermal rearrangements. nih.gov Some thiophene derivatives can undergo ring-opening upon reaction with specific reagents. For instance, certain α-chloro-β-nitrothieno[2,3-c]pyridazines undergo ring-opening when treated with N'-(aryl)benzothiohydrazides. nih.govnih.gov This process involves a formal [4+1] annulation, providing a route to other heterocyclic systems. nih.gov Additionally, Cope rearrangements have also been observed in the thiophene series. acs.org
Effects of Carbonyl and Carbonimidoyl Substituents on Thiophene Reactivity
The presence of an electron-withdrawing group, such as a carbonyl or a carbonimidoyl group, at the C2 position has a profound effect on the reactivity of the thiophene ring. These groups deactivate the ring towards electrophilic aromatic substitution by withdrawing electron density. matanginicollege.ac.in Consequently, thiophenes substituted with electron-withdrawing groups are less reactive than unsubstituted thiophene. matanginicollege.ac.in
For 2-acylthiophenes, electrophilic substitution, if it occurs, is directed to the C4 and C5 positions. The deactivating nature of the carbonyl group makes the adjacent C3 position less favorable for attack, and the C5 position becomes the primary site for substitution. matanginicollege.ac.in Conversely, these electron-withdrawing substituents increase the susceptibility of the thiophene ring to nucleophilic aromatic substitution. pharmaguideline.comnih.gov
Reactions of the Carbonyl Group
The carbonyl group in thiophene-2-carbonyl derivatives is a key site for a variety of chemical transformations, including nucleophilic attacks and condensation reactions.
Nucleophilic Acyl Substitution Reactions of the Thiophene-2-carbonyl Group
The carbonyl carbon in the thiophene-2-carbonyl group is electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic acyl substitution, a characteristic reaction of carboxylic acid derivatives. libretexts.orglibretexts.orgkhanacademy.org In this two-step mechanism, the nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, a leaving group is eliminated, and the carbonyl double bond is reformed. libretexts.orgyoutube.comyoutube.com
The reactivity of the thiophene-2-carbonyl group in these reactions depends on the nature of the leaving group. For instance, thiophene-2-carbonyl chloride is highly reactive and can be readily converted into esters, amides, and other carboxylic acid derivatives by reaction with appropriate nucleophiles like alcohols and amines.
Table 2: Nucleophilic Acyl Substitution Reactions of Thiophene-2-carbonyl Chloride
| Nucleophile | Product | Reaction Type | Reference(s) |
| Water (H₂O) | Thiophene-2-carboxylic acid | Hydrolysis | libretexts.org |
| Alcohol (R'OH) | Thiophene-2-carboxylate ester | Alcoholysis | libretexts.org |
| Ammonia (NH₃) | Thiophene-2-carboxamide | Aminolysis | libretexts.org |
Condensation and Cyclocondensation Reactions Involving the Carbonyl Functionality
The carbonyl group of thiophene-2-carbonyl derivatives, particularly 2-formylthiophene and 2-acetylthiophene, can participate in a variety of condensation reactions. wikipedia.orgresearchgate.net These reactions are fundamental in carbon-carbon bond formation and the synthesis of more complex molecules. youtube.comslideshare.net
One important class of reactions is the aldol (B89426) condensation and related reactions, where the enolate of an aldehyde or ketone reacts with a carbonyl compound. youtube.com For example, 2-acetylthiophene can undergo condensation with various aromatic aldehydes to form chalcones. researchgate.net
Another significant reaction is the Gewald aminothiophene synthesis, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to produce a polysubstituted 2-aminothiophene. wikipedia.orgresearchgate.netorganic-chemistry.org 2-Acetylthiophene can be a starting material for a Knoevenagel condensation followed by a Gewald reaction to form a new thiophene ring. mdpi.com Cyclocondensation reactions of di(thiophen-2-yl)alkane diones have also been reported to yield products containing five or six-membered rings. nih.gov
Reduction and Oxidation Reactions of the Carbonyl Center
The carbonyl group in (Thiophene-2-carbonyl)carbonimidoyl is a key site for reduction and oxidation reactions. Its reactivity is influenced by the attached thiophene ring.
Reduction Reactions:
The carbonyl group can be reduced to a secondary alcohol, (thiophene-2-yl)(hydroxy)methanimine, or further to a methylene (B1212753) group, (thiophene-2-yl)methanimine. The choice of reducing agent determines the extent of reduction.
Reduction to Alcohol: For the selective reduction to the corresponding secondary alcohol, mild reducing agents are typically employed.
Reduction to Methylene Group: More forcing conditions are required to completely remove the carbonyl oxygen.
Oxidation Reactions:
Oxidation of the carbonyl group is not a typical reaction pathway. However, the thiophene ring itself can be susceptible to oxidation under certain conditions, which can indirectly affect the stability and reactivity of the entire molecule. researchgate.net The oxidation of thiophenes can lead to thiophene 1-oxides and thiophene 1,1-dioxides. researchgate.net The oxidation of related compounds like thiophene-2-carboxaldehyde or 2-acetylthiophene can yield thiophene-2-carboxylic acid. wikipedia.orgresearchgate.netwikipedia.org
A summary of expected reduction reactions is presented in the table below.
| Reagent Classification | Example Reagent | Expected Product |
| Mild Reducing Agent | Sodium borohydride (B1222165) (NaBH4) | (Thiophene-2-yl)(hydroxy)methanimine |
| Strong Reducing Agent | Lithium aluminum hydride (LiAlH4) | (Thiophene-2-yl)methanimine |
Reactivity of the Carbonimidoyl Moiety
The carbonimidoyl moiety (-C=N-) is characterized by a carbon-nitrogen double bond, which is susceptible to various chemical transformations.
The carbon atom of the carbonimidoyl group is electrophilic and can be attacked by nucleophiles. wikipedia.org This reactivity is analogous to the nucleophilic addition to carbonyl groups. The polarity of the C=N bond, with a partial positive charge on the carbon and a partial negative charge on the nitrogen, facilitates this type of reaction. wikipedia.orgyoutube.com
The general mechanism involves the attack of a nucleophile on the carbon atom, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated or undergo further reaction depending on the nature of the nucleophile and the reaction conditions.
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that are expected to react readily with the carbonimidoyl group. libretexts.orglibretexts.orgmsu.eduuci.eduyoutube.com The reaction would involve the addition of the organometallic reagent across the C=N double bond.
The initial product of the addition of an organometallic reagent would be a magnesium or lithium salt of the resulting amine. Subsequent hydrolysis would yield the corresponding secondary amine. This reaction provides a valuable route for the formation of new carbon-carbon bonds.
A general representation of this reaction is as follows: this compound + R-MgX → Intermediate salt Intermediate salt + H₂O → N-alkyl-(thiophene-2-yl)methanamine
The carbon-nitrogen double bond of the carbonimidoyl group can participate in cycloaddition reactions. rsc.org These reactions are valuable for the synthesis of heterocyclic compounds. For instance, in reactions analogous to those of carbodiimides, the carbonimidoyl group could undergo [2+2], [3+2], or [4+2] cycloadditions. rsc.orgmdpi.comnih.govyoutube.comyoutube.com
One notable example is the 1,3-dipolar cycloaddition with azides, which would lead to the formation of a tetrazole ring. wikipedia.org The reaction of azides with alkynes to form stable 1,2,3-triazoles is a well-established transformation. youtube.com
Intermolecular and Intramolecular Interactions
The solid-state structure and bulk properties of this compound would be significantly influenced by intermolecular and intramolecular interactions.
While specific crystallographic data for this compound is not available, insights can be drawn from the closely related compound, thiophene-2-carbonyl azide (B81097). In the solid state, thiophene-2-carbonyl azide forms one-dimensional hydrogen-bonded chains through C—H···N and C—H···O interactions. nih.govresearchgate.net These chains are further linked into two-dimensional sheets. nih.govresearchgate.net
It is plausible that this compound would also exhibit significant hydrogen bonding. The nitrogen atom of the carbonimidoyl group can act as a hydrogen bond acceptor, while the hydrogen atoms on the thiophene ring can act as hydrogen bond donors. reddit.com The carbonyl oxygen can also participate as a hydrogen bond acceptor. reddit.comnih.gov These interactions would lead to the formation of a well-defined, three-dimensional supramolecular architecture.
The table below summarizes the hydrogen bond geometry for the related thiophene-2-carbonyl azide. nih.govresearchgate.net
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C(3)—H(3A)···N(3) | 0.95 | 2.58 | 3.498(4) | 162 |
| C(4)—H(4A)···O(1) | 0.95 | 2.49 | 3.419(4) | 166 |
| C(5)—H(5A)···N(1) | 0.95 | 2.60 | 3.528(4) | 165 |
Data from the crystal structure of thiophene-2-carbonyl azide. nih.govresearchgate.net
Conformational Dynamics and Rotational Barriers of this compound Analogs
The primary conformational isomerism in these systems arises from the rotation about the C(thiophene)–C(carbonyl) single bond. This rotation leads to two principal planar conformers: the s-cis (or syn) and the s-trans (or anti) rotamers. In the s-cis conformation, the sulfur atom of the thiophene ring and the carbonyl oxygen atom are on the same side of the C–C bond. Conversely, in the s-trans conformation, they are on opposite sides.
Computational studies using Density Functional Theory (DFT) and Møller-Plesset (MP2) calculations have been employed to determine the relative stabilities of these conformers for thiophene-2-carboxamide. Research has shown that the s-cis conformer is generally more stable than the s-trans isomer. nih.gov This preference is attributed to favorable electrostatic interactions between the thiophene sulfur and the carbonyl group.
For the parent thiophene-2-carboxamide, the energy difference between the two conformers is modest. The s-cis conformer has been calculated to be more stable than its s-trans counterpart by 0.83 kcal/mol. nih.gov The introduction of substituents on the thiophene ring can significantly influence this energy difference. For instance, in 3-ethynyl-thiophene-2-carboxamide, the stabilization of the s-cis conformer is much more pronounced, with it being 5.32 kcal/mol more stable than the s-trans isomer. This increased stability is explained by a moderate hydrogen bonding interaction between the alkyne substituent and the amide N-H group in the s-cis arrangement. nih.gov
X-ray crystallographic analyses of N-glycosyl-thiophene-2-carboxamides have confirmed the predominance of the s-cis conformation in the solid state for three out of four studied isomers. nih.gov This solid-state data corroborates the computational findings that the s-cis arrangement is the lower energy state.
Another key rotational dynamic is the rotation around the C(carbonyl)–N bond. In amides, this bond exhibits significant double bond character due to n-π conjugation between the nitrogen lone pair and the carbonyl π-system. This conjugation results in a substantial rotational barrier. For example, the barrier to rotation about the C-N bond in formamide (B127407) is over 18 kcal/mol. msu.edu This high barrier often allows for the observation of distinct cis and trans isomers with respect to the substituents on the nitrogen and carbonyl carbon at room temperature. In simple N-monosubstituted amides, the trans conformer is typically more stable than the cis by more than 1.5 to 2.5 kcal/mol. msu.edu
For this compound, a similar, and likely high, rotational barrier would be expected around the C(carbonyl)–N(imidoyl) bond. The planarity and restricted rotation are crucial for defining the spatial orientation of substituents attached to the nitrogen atom, which in turn affects intermolecular interactions.
The following table summarizes the calculated relative stabilities of conformers in thiophene-2-carboxamide derivatives, which serve as a model for understanding the conformational energetics of the (Thiophene-2-carbonyl) fragment.
| Compound | Conformer | Calculation Method | Relative Energy (kcal/mol) | Reference |
| Thiophene-2-carboxamide | s-cis | DFT/MP2 | 0.00 | nih.gov |
| s-trans | DFT/MP2 | 0.83 | nih.gov | |
| 3-Ethynyl-thiophene-2-carboxamide | s-cis | DFT/MP2 | 0.00 | nih.gov |
| s-trans | DFT/MP2 | 5.32 | nih.gov |
Spectroscopic Characterization and Structural Elucidation Techniques
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its crystalline solid state. For derivatives of thiophene-2-carbonyl, this technique reveals detailed information about bond parameters, molecular conformation, and the non-covalent interactions that govern the crystal lattice.
Crystallographic studies of thiophene-2-carbonyl derivatives, such as Thiophene-2-carbonyl azide (B81097), show that the molecule is nearly planar, with a root-mean-square deviation for the non-hydrogen atoms of just 0.018 Å. researchgate.net The planarity is indicative of the extensive electron delocalization across the thiophene (B33073) ring and the attached carbonyl group. mdpi.com
The bond lengths and angles are generally within the expected ranges for similar structures. nih.gov Analysis of these parameters provides insight into the hybridization and electronic environment of the constituent atoms.
Table 1: Selected Crystallographic Data for Thiophene-2-carbonyl azide Data sourced from a study on the crystal structure of Thiophene-2-carbonyl azide. researchgate.net
| Parameter | Value (Å or °) |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 12.668 (3) Å |
| b | 6.2153 (12) Å |
| c | 16.400 (3) Å |
| β | 95.91 (3)° |
| Volume | 1284.4 (4) ų |
The way molecules arrange themselves in a crystal is dictated by a network of intermolecular interactions. In thiophene-2-carbonyl derivatives, hydrogen bonding is a dominant force in building the supramolecular architecture. nih.gov
In the crystal structure of Thiophene-2-carbonyl azide, the molecules form one-dimensional chains through C—H···N and C—H···O hydrogen bonds. These chains are further linked into two-dimensional sheets. researchgate.net Notably, this structure involves an aromatic C—H group interacting with an azide moiety, forming a nine-membered ring system when combined with a C—H···O=C interaction. researchgate.net
Other observed interactions in related structures include:
N—H⋯N and N—H⋯O hydrogen bonds : These are classical hydrogen bonds that often direct the formation of chains or dimers. For example, N—H⋯N hydrogen bonds can generate C(7) or C(6) chains, while amide N—H⋯O interactions can result in C(4) chains. nih.gov
π-π Stacking : The planar aromatic thiophene rings can stack on top of each other, with interactions between their π-systems contributing to crystal stability. The distance between ring centroids in some structures is around 3.835 Å. nih.govmdpi.com
Hirshfeld surface analysis is often employed to visualize and quantify these varied intermolecular contacts within the crystal structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis
NMR spectroscopy is an indispensable tool for elucidating the structure of thiophene-2-carbonyl derivatives in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide comprehensive information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
¹H NMR spectra provide detailed information about the chemical environment of protons. For thiophene-2-carbonyl derivatives, the protons on the thiophene ring typically appear as multiplets in the aromatic region (δ 7.0–8.0 ppm). ikm.org.my
For example, in 2-thiophenecarboxaldehyde nicotinic hydrazone, the protons on the thiophene and pyridine (B92270) rings resonate between 7.0 and 8.8 ppm. ikm.org.my The proton of the azomethine group (CH=N) gives a characteristic signal further downfield, around δ 8.8-9.1 ppm, while the amide (NH) proton can appear as a singlet at even lower field, around δ 11.8-12.0 ppm. ikm.org.my The exact chemical shifts are sensitive to the solvent and the specific substituents on the molecule. nih.govrsc.org
Table 2: Typical ¹H NMR Chemical Shift Ranges for Thiophene-2-carbonyl Derivatives Data compiled from various sources. ikm.org.mynih.govrsc.org
| Proton Type | Typical Chemical Shift (δ, ppm) |
| Thiophene Ring Protons | 7.0 - 8.8 |
| Amide/Hydrazone NH | 9.5 - 12.1 |
| Azomethine CH=N | 8.8 - 9.1 |
| Substituent Protons (e.g., OCH₃) | 3.7 - 3.9 |
¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shift range for ¹³C is much wider than for ¹H, often allowing for the resolution of every unique carbon atom. oregonstate.edu
In thiophene-2-carbonyl derivatives, the carbonyl carbon (C=O) is typically the most deshielded, appearing far downfield in the spectrum, often in the range of δ 161-166 ppm. ikm.org.myrsc.org The carbon atoms of the thiophene ring resonate in the aromatic region, generally between δ 125-145 ppm. chemicalbook.com For instance, in 2-thiophenecarboxaldehyde benzhydrazone, the carbonyl carbon resonates at δ 162.9, while the thiophene carbon adjacent to the sulfur atom (C1) appears at δ 142.9. ikm.org.my Quaternary carbons, those without attached protons, usually show weaker signals. oregonstate.edu
Table 3: Typical ¹³C NMR Chemical Shift Ranges for Thiophene-2-carbonyl Derivatives Data compiled from various sources. ikm.org.myrsc.orgoregonstate.eduwisc.edu
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 160 - 190 |
| Thiophene Ring Carbons | 125 - 145 |
| Nitrile (C≡N) | 110 - 120 |
| Alkyl/Substituent Carbons | 20 - 60 |
While 1D NMR provides information on the chemical environment of nuclei, 2D NMR experiments reveal correlations between them, which is crucial for unambiguous structural assignment. nih.gov
¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is used to trace the connectivity of proton networks, for example, to assign the specific positions of protons within the thiophene ring. ikm.org.my
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons directly with the carbon atoms to which they are attached. It is a powerful tool for assigning carbon signals based on the known assignments of their attached protons. ikm.org.my
Other 2D Techniques : Advanced methods like HMBC (Heteronuclear Multiple Bond Correlation) can show longer-range correlations between protons and carbons (over 2-3 bonds), which is useful for identifying quaternary carbons and piecing together different fragments of the molecule. Solid-state 2D NMR has also been used to resolve overlapping aromatic resonances in thiophene-based materials. nih.gov
Together, these 2D techniques provide a complete and verified assignment of the ¹H and ¹³C NMR spectra, confirming the proposed chemical structure of the thiophene-2-carbonyl derivative. mdpi.comnih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a fundamental tool for determining the molecular weight and probing the structure of novel compounds.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, which is instrumental in determining its elemental composition. For instance, the molecular formula of a related compound, thiophene-2-carbonyl azide (C₅H₃N₃OS), was confirmed through its molar mass of 153.16 g/mol . nih.govresearchgate.net This level of accuracy allows researchers to distinguish between compounds with the same nominal mass but different elemental formulas, a critical step in the identification of new chemical entities.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are indispensable for identifying the functional groups within a molecule.
The IR and Raman spectra of thiophene and its derivatives exhibit characteristic bands that correspond to specific vibrational modes of the molecule. For example, the C=O stretching vibration in carbonyl compounds typically appears as a strong, narrow peak in the region of 1800–1600 cm⁻¹. jetir.org In a study of 2-thiophene carbohydrazide, this C=O stretch was observed at 1686 cm⁻¹ in the FT-IR spectrum. jetir.org
The thiophene ring itself has distinct vibrational modes. The C-H stretching vibrations are typically observed around 3100 cm⁻¹, while C-H in-plane and out-of-plane bending vibrations appear at lower wavenumbers. jetir.orgresearchgate.net For 2-thiophene carbohydrazide, C-H in-plane bending vibrations were found at 1232, 1117, and 1089 cm⁻¹, and out-of-plane bends were seen at 926, 874, and 749 cm⁻¹ in the FT-IR spectrum. jetir.org
Raman spectroscopy provides complementary information. Studies on diphenyl bithiophene have utilized Raman spectroscopy to distinguish between different stable conformers of the molecule in solution and in the solid state. sci-hub.box The analysis of Raman spectra of thiophene-hydrogen mixtures at varying temperatures has also demonstrated the ability of this technique to monitor changes in molecular structure and composition. researchgate.net
The following table summarizes key spectroscopic data for related thiophene compounds, which can serve as a reference for the analysis of (Thiophene-2-carbonyl)carbonimidoyl derivatives.
| Compound Name | Spectroscopic Technique | Key Findings |
| Thiophene-2-carbonyl azide | X-ray Crystallography | Molecular formula C₅H₃N₃OS, Molar Mass 153.16 g/mol . nih.govresearchgate.net |
| Benzo[b]thiophene and Thieno[2,3-b]thiophene derivatives | Mass Spectrometry | Dominant fragmentation includes cleavage of C-N and C-C bonds. nih.gov |
| 2-Thiophene Carbohydrazide | FT-IR Spectroscopy | C=O stretching vibration at 1686 cm⁻¹. C-H in-plane bending at 1232, 1117, 1089 cm⁻¹. C-H out-of-plane bending at 926, 874, 749 cm⁻¹. jetir.org |
| Thiazole (B1198619) and Imidazolidine derivatives with thiophene | Mass Spectrometry | Fragmentation often involves the loss of the thiophene moiety. researchgate.net |
| Diphenyl bithiophene | Raman Spectroscopy | Used to identify and differentiate between cis and trans conformers. sci-hub.box |
Computational and Theoretical Investigations of Thiophene 2 Carbonyl Carbonimidoyl
Quantum Chemical Calculations
Quantum chemical calculations offer a foundational understanding of the intrinsic properties of molecules and reactive intermediates. For a species as transient as the (thiophene-2-carbonyl)carbonimidoyl radical, these computational methods are indispensable for elucidating its fundamental characteristics.
Electronic Structure Determination and Molecular Orbitals
The electronic structure of the this compound radical is characterized by the presence of an unpaired electron, which dictates its high reactivity. Density Functional Theory (DFT) calculations are a common tool to model such open-shell systems.
The molecular orbitals of the this compound radical are a hybrid of the orbitals from the thiophene (B33073) ring, the carbonyl group, and the carbonimidoyl moiety. The Singly Occupied Molecular Orbital (SOMO) is of particular interest as it represents the location of the unpaired electron and is crucial for understanding the radical's reactivity. In analogous aroyl-carbonimidoyl radicals, the SOMO is typically a π-type orbital with significant delocalization over the carbonyl and carbonimidoyl groups. For the thiophene derivative, this delocalization is expected to extend into the electron-rich thiophene ring.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also key to understanding its electronic behavior. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and its potential for electronic transitions. In some thiophene-based radical cations, an interesting phenomenon known as SOMO-HOMO energy level inversion has been observed, where the SOMO lies at a lower energy level than some of the doubly occupied molecular orbitals. nih.gov While not directly applicable to the neutral carbonimidoyl radical, it highlights the complex electronic effects that can arise in thiophene-containing radical species.
Table 1: Hypothetical Molecular Orbital Characteristics of this compound
| Molecular Orbital | Description | Expected Characteristics |
| SOMO | Singly Occupied Molecular Orbital | π-type, delocalized over the C=O, C=N, and thiophene ring |
| HOMO | Highest Occupied Molecular Orbital | Likely a π-orbital primarily located on the thiophene ring |
| LUMO | Lowest Unoccupied Molecular Orbital | Likely a π*-antibonding orbital |
This table is based on theoretical expectations and analogies to related systems, as direct computational data for this compound is not available in the searched literature.
Charge Distribution Analysis
The distribution of electron density within the this compound radical is a key determinant of its reactivity. Natural Bond Orbital (NBO) analysis is a computational technique used to calculate the charge distribution and understand bonding interactions.
In the this compound radical, the electronegative oxygen and nitrogen atoms are expected to draw electron density, resulting in partial negative charges on these atoms. The carbon atoms of the carbonyl and carbonimidoyl groups would, in turn, bear partial positive charges. The thiophene ring, being an electron-rich aromatic system, can influence this charge distribution through resonance effects. The sulfur atom in the thiophene ring, with its lone pairs of electrons, can participate in the π-system, further affecting the electron density across the molecule. wikipedia.org
Aromaticity Assessment of the Thiophene Ring within the Compound Framework
The aromaticity of the thiophene ring is a defining feature of this class of compounds. wikipedia.orgpharmaguideline.comquora.comstackexchange.com In the context of the this compound radical, it is important to assess whether the aromatic character of the thiophene ring is maintained, enhanced, or diminished by the presence of the radical side chain.
One common computational tool for quantifying aromaticity is the Harmonic Oscillator Model of Aromaticity (HOMA) index. acs.org The HOMA index is based on the degree of bond length alternation in a cyclic system, with a value of 1 indicating a fully aromatic system like benzene (B151609) and a value of 0 indicating a non-aromatic system. For the this compound radical, the HOMA index of the thiophene ring would be calculated from its optimized geometry. It is hypothesized that the delocalization of the radical into the thiophene ring might slightly decrease its aromaticity compared to unsubstituted thiophene, due to a minor disruption of the π-electron system.
Reaction Mechanism Studies using Computational Methods
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the exploration of transient species and high-energy transition states that are difficult to study experimentally. researchgate.netyoutube.com
Transition State Analysis for Key Synthetic Steps
The formation of the this compound radical would most likely occur through the decomposition of thiophene-2-carbonyl azide (B81097). While the Curtius rearrangement is generally considered a concerted process, a stepwise mechanism would proceed via a transition state leading to the carbonimidoyl radical intermediate. nih.govwikipedia.org
Computational transition state analysis involves locating the saddle point on the potential energy surface that connects the reactant (thiophene-2-carbonyl azide) to the product (the carbonimidoyl radical). The structure of this transition state would likely show an elongated N-N2 bond of the azide group and the beginning of the formation of the carbonimidoyl radical. The energy barrier associated with this transition state would determine the feasibility of the stepwise pathway compared to the concerted mechanism.
Energy Profiles of Reaction Pathways
An energy profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur during a chemical reaction. researchgate.netyoutube.com For the formation of the this compound radical, the energy profile would map the energy of the system as the thiophene-2-carbonyl azide undergoes decomposition.
In a hypothetical stepwise mechanism, the energy profile would show the reactant (azide), a transition state, the intermediate carbonimidoyl radical, a second transition state, and the final isocyanate product of the Curtius rearrangement. The depth of the energy well for the carbonimidoyl radical intermediate would indicate its lifetime – a shallow well would suggest a very transient species. However, most computational studies on the Curtius rearrangement suggest a concerted mechanism where the isocyanate is formed directly from the acyl azide without passing through a distinct carbonimidoyl radical intermediate, meaning the energy profile would show only one transition state. wikipedia.org
Conformational Analysis and Energy Minimization Studies
Conformational analysis of this compound focuses on identifying the molecule's stable three-dimensional arrangements and the energy barriers that separate them. This analysis is fundamental to understanding its structural preferences, which are governed by the rotational freedom around the single bonds connecting the thiophene ring, the carbonyl group, and the carbonimidoyl moiety.
Theoretical studies on related thiophene-2-carbonyl derivatives offer valuable insights into the likely conformational landscape of this compound. Density Functional Theory (DFT) calculations have been effectively employed to determine the energy levels of different conformations of various thiophene-carbonyl molecules. acs.org For simple 2-substituted thiophenes like 2-formylthiophene, ab initio molecular orbital calculations have shown that the relative stability of conformers is influenced by electrostatic interactions, which are determined by the calculated atomic point charges. rsc.org
The primary conformational flexibility in this compound arises from the rotation around the C(thiophene)-C(carbonyl) bond and the C(carbonyl)-C(carbonimidoyl) bond. This leads to different spatial orientations of the thiophene ring relative to the carbonyl and carbonimidoyl groups.
Energy minimization studies aim to locate the lowest energy conformers, which represent the most probable structures of the molecule. For analogous acyl isothiocyanates, it has been observed that the energy difference between s-E and s-Z conformers is typically small, often within 1-3 kcal/mol. acs.org This suggests that this compound likely exists as a mixture of conformers at room temperature. The planarity of the thiophene-2-carbonyl fragment is a key feature, as observed in the crystal structure of the related compound thiophene-2-carbonyl azide, where the non-hydrogen atoms are nearly coplanar. researchgate.netnih.gov
The key dihedral angles determining the conformation are:
τ1 (O=C-C=S): Defines the orientation of the carbonyl group relative to the thiophene ring.
τ2 (C-C-C=N): Defines the orientation of the carbonimidoyl group relative to the carbonyl group.
Computational studies on similar structures suggest that planar conformers, where the thiophene ring and the carbonyl group are coplanar, are generally the most stable due to favorable π-conjugation. Two such planar conformers can be envisioned: one where the carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring (syn-conformer) and another where it is oriented away (anti-conformer). The relative energies of these conformers are determined by a delicate balance of steric hindrance and electrostatic interactions.
Table 1: Calculated Conformational Data for this compound Analogs
| Analogous Compound/Fragment | Method | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Reference |
| 2-Formylthiophene | ab initio (STO-3G, 3-21G) | O=C-C=S | 0 (O,S-cis), 0.77 (O,S-trans) | rsc.org |
| Acyl Isothiocyanates | B3LYP/6-311+G(d,p) | - | s-E and s-Z conformers differ by < 2-3 kcal/mol | acs.org |
| Thiophene-2-carbonyl azide | X-ray Diffraction | - | Almost planar structure | researchgate.netnih.gov |
This table presents data from analogous compounds to infer the conformational properties of this compound.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of this compound over time, offering insights that are not available from static quantum chemical calculations. By simulating the atomic motions, MD can reveal how the molecule flexes, bends, and rotates, and how it interacts with its environment.
While specific MD simulation data for this compound is not extensively documented, studies on the thiophene molecule itself provide a basis for understanding the dynamics of the thiophene ring within the larger structure. Car-Parrinello molecular dynamics simulations of thiophene have been used to study its structural and dynamic properties, including vibrational modes and interactions with surrounding molecules. nih.gov These simulations show that the C-H stretching modes of thiophene are sensitive to its environment. nih.gov
For this compound, an MD simulation would typically involve placing the molecule in a simulation box, often with a solvent, and calculating the forces on each atom at discrete time steps to predict their subsequent motion. Key parameters derived from such simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value indicates that the molecule has reached a stable conformational state during the simulation.
Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual atoms or residues around their average positions. Higher RMSF values indicate greater flexibility. For this compound, one would expect higher RMSF values for the atoms in the carbonimidoyl group and the carbonyl linker, and lower values for the more rigid thiophene ring.
Radial Distribution Functions (RDFs): When simulated in a solvent, RDFs can describe the probability of finding solvent molecules at a certain distance from specific atoms in the solute. This is crucial for understanding solvation effects and intermolecular interactions.
Based on the expected chemical structure, MD simulations would likely show significant rotational motion around the single bonds, leading to transitions between different low-energy conformers identified in the conformational analysis. The flexibility of the linker between the rigid thiophene ring and the linear carbonimidoyl group would be a key dynamic feature.
Table 2: Predicted Dynamic Properties of this compound from Analogous Systems
| Property | Predicted Behavior for this compound | Basis from Analogous Systems |
| RMSD | Expected to plateau after an initial equilibration period, indicating overall structural stability. | General behavior of small organic molecules in MD simulations. |
| RMSF | Higher fluctuations in the -C(O)C(N)- linker compared to the thiophene ring. | The thiophene ring is a rigid aromatic system, while single bonds allow for more rotational freedom. |
| Conformational Transitions | Frequent transitions between syn and anti conformers are likely if the energy barrier is low. | Low energy differences between conformers in related acyl derivatives suggest dynamic interconversion. acs.org |
| Vibrational Modes | C-H and C=O stretching frequencies would be observable and sensitive to the local environment. | MD simulations of thiophene show sensitivity of vibrational modes to the surrounding medium. nih.gov |
These computational approaches provide a detailed, albeit theoretical, picture of the structural and dynamic nature of this compound, guiding further experimental validation and application development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
